[2-(Furan-2-yl)quinolin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone
Description
This compound features a quinoline core substituted at the 2-position with a furan-2-yl group and at the 4-position with a piperazine moiety linked via a methanone bridge. The piperazine ring is further functionalized with a methylsulfonyl group at the 4-position.
Properties
IUPAC Name |
[2-(furan-2-yl)quinolin-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-27(24,25)22-10-8-21(9-11-22)19(23)15-13-17(18-7-4-12-26-18)20-16-6-3-2-5-14(15)16/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHAWLDCTDABRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Furan-2-yl)quinolin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction involves the coupling of a boronic acid derivative of furan with a halogenated quinoline derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions such as temperature and solvent, and ensuring the purity of the starting materials to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
[2-(Furan-2-yl)quinolin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
[2-(Furan-2-yl)quinolin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and cytotoxic agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of [2-(Furan-2-yl)quinolin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways or interact with DNA to exert cytotoxic effects . The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Quinoline Core
Halogen-Substituted Derivatives
- Example: [6-Bromo-2-(4-methoxyphenyl)quinolin-4-yl][4-(2-furoyl)piperazin-1-yl]methanone () Structural Difference: Bromine at the 6-position and a 4-methoxyphenyl group at the 2-position. Impact: Bromine increases molecular weight and may enhance lipophilicity, while the methoxy group improves solubility compared to the methylsulfonyl group in the target compound.
Aromatic Substituents
- Examples: Compounds C1–C7 () Structural Differences: Variants include phenyl (C1), 4-bromophenyl (C2), 4-chlorophenyl (C3), and 4-fluorophenyl (C4) groups at the quinoline 2-position. Impact: Electron-withdrawing groups (e.g., -Br, -Cl) enhance metabolic stability but reduce solubility.
Piperazine Modifications
Sulfonyl Group Variations
- Example: [4-(Diphenylmethyl)piperazin-1-yl][2-(2-methylphenyl)quinolin-4-yl]methanone () Structural Difference: A diphenylmethyl group replaces the methylsulfonyl moiety. Impact: The bulkier diphenylmethyl group may hinder receptor binding due to steric effects, whereas the methylsulfonyl group in the target compound offers a balance between hydrophobicity and hydrogen-bonding capacity .
Sulfonamide-Linked Derivatives
- Example: {4-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]piperazin-1-yl}(2-furyl)methanone () Structural Difference: A substituted benzenesulfonyl group replaces the methylsulfonyl group. Impact: The chloro and methoxy substituents may enhance target affinity in specific enzymatic contexts (e.g., protease inhibition) but reduce metabolic stability compared to the simpler methylsulfonyl group .
Functional Group Comparisons
Table 1: Key Properties of Selected Analogs
*Estimated using fragment-based methods.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
